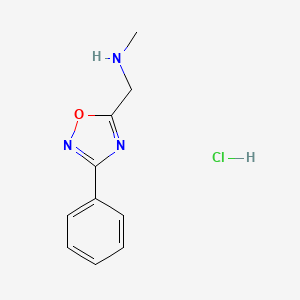

![molecular formula C11H15NO2 B1308941 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine CAS No. 876709-21-6](/img/structure/B1308941.png)

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine” is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is derived from the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .

Synthesis Analysis

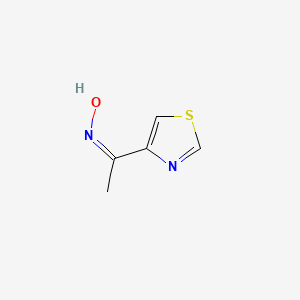

The synthesis of this compound involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with derivatives of salicylaldehyde/2-hydroxy-1-naphthaldehyde using methanol as a solvent . This process results in the formation of four bidentate heterocyclic Schiff base ligands .Molecular Structure Analysis

The molecular structure of “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine” is characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine” include a molecular weight of 150.17400, a density of 1.103g/cm3, a boiling point of 221.011ºC at 760 mmHg, and a melting point of 14-15ºC . It is soluble in water and highly soluble in ethanol and acetone .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine serves as an important raw material and intermediate in organic synthesis. It is utilized in the creation of various chemical entities that have potential applications across different fields, including pharmaceuticals and agrochemicals .

Pharmaceuticals

In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs. Its role as an intermediate allows for the creation of complex molecules that may possess therapeutic properties .

Agrochemicals

As an intermediate in agrochemicals, this compound contributes to the development of products that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Dyestuffs

The compound is also used in the production of dyestuffs, which are substances used to impart color to textiles, paper, leather, and other materials .

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress .

Antimicrobial Activity

Additionally, studies have shown that certain derivatives have antimicrobial activity, suggesting potential use in combating bacterial infections .

Transition Metal Complexes

The compound is used in the synthesis of transition metal complexes with Schiff base ligands, which have significant biological importance and potential applications in medicinal chemistry .

Chemical Research

It is also a subject of ongoing chemical research for its properties and potential new applications within various scientific fields .

Fisher Scientific Thermo Fisher Scientific Springer Link Chemsrc

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the synthesis of heterocyclic schiff base ligands, which are often involved in binding to various biological targets .

Mode of Action

It has been suggested that similar compounds may interact with their targets through electron donating and electron withdrawing groups . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Similar compounds have been shown to have antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation.

Result of Action

Similar compounds have been shown to have significant antioxidant activity and excellent antimicrobial and anti-inflammatory activities . These effects suggest that the compound may protect cells from oxidative damage, inhibit the growth of microbes, and reduce inflammation.

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYATSWXTBXDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206087 |

Source

|

| Record name | 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876709-21-6 |

Source

|

| Record name | 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876709-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)